
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoroacetic acid in dichloromethane at 20°C, followed by the application of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at 80°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced indole derivatives.
Applications De Recherche Scientifique
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, affecting the production of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole: Similar structure but with a methyl group instead of a pyridinyl group.
Harmaline: Another indole derivative with similar biological activities.
Uniqueness
The uniqueness of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
110187-45-6 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
6-methoxy-1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O/c1-21-11-5-6-14-13(10-11)12-7-9-19-17(16(12)20-14)15-4-2-3-8-18-15/h2-6,8,10,20H,7,9H2,1H3 |
Clé InChI |
HDPUTIAVUXCKDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



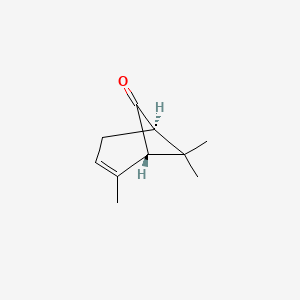
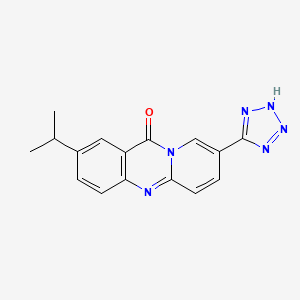

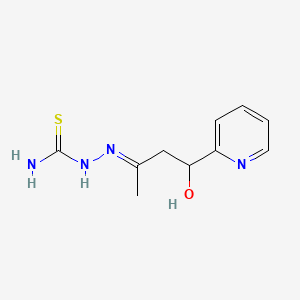

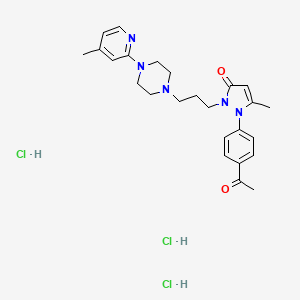
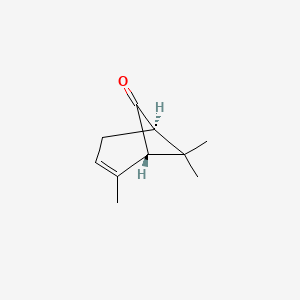

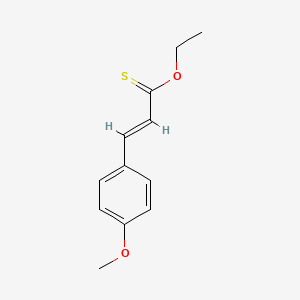
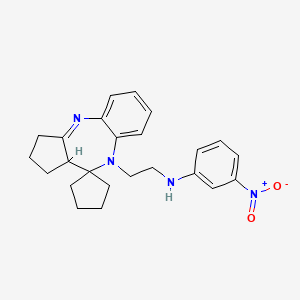

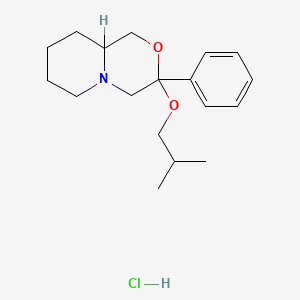
![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
